molecular formula C14H21NO B026519 (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101403-24-1

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B026519
CAS No.: 101403-24-1
M. Wt: 219.32 g/mol
InChI Key: ICJPCRXVYMMSJY-LBPRGKRZSA-N
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Description

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methoxy group at the 5-position and a propylamine group at the 2-position of the tetrahydronaphthalene ring system

Scientific Research Applications

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has been explored in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several key steps:

    Starting Material: The synthesis often begins with commercially available 5-methoxy-1-tetralone.

    Reduction: The ketone group of 5-methoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with a suitable amine (e.g., propylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using hydride reagents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Comparison with Similar Compounds

Similar Compounds

    ®-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound, which may exhibit different biological activities.

    5-Methoxy-1-tetralone: The precursor in the synthesis of the compound.

    N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A structurally similar compound lacking the methoxy group.

Uniqueness

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both methoxy and propylamine groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJPCRXVYMMSJY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444040
Record name (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101403-24-1
Record name (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared following Procedure A from 5-methoxy 2-tetralone (6.0 g, 34.0 mmol), acetic acid (5.1 ml, 102 mmol), propyl amine (5.5 ml, 68 mmol), and NaCNBH3 (5.3 g, 85 mmol) to give 4.63 g of 32b (62%, free base). 1H NMR (free base) (400 MHz, CDCl3) 0.92-0.964 (t, 3H, J=7.6 Hz), 1.39 (bs, 1H), 1.49-1.61 (m, 3H), 2.05-2.10 (m, 1H), 2.53-2.62 (m, 2H), 2.66-2.70 (t, 3H, J=7.6 Hz), 2.87-2.94 (m, 2H), 2.98-3.03 (m, 1H), 3.81 (s, 3H), 6.65-6.67 (d, 1H, J=8 Hz), 6.96-6.71 (d, 1H, J=8 Hz), 7.07-7.11 (t, 1H, J=7.2 Hz).
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6 g
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5.3 g
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Yield
62%

Synthesis routes and methods II

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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